molecular formula C12H20N2O2S B6234660 tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate CAS No. 273207-08-2

tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate

Cat. No.: B6234660
CAS No.: 273207-08-2
M. Wt: 256.4
InChI Key:
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Description

Tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as isothiocyanates. Isothiocyanates are characterized by the presence of the isothiocyanate group (-N=C=S) attached to an organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine-1-carboxylate with tert-butyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography or crystallization, is employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The isothiocyanate group can be oxidized to form thiocyanates or sulfates.

  • Reduction: The compound can be reduced to form amines or amides.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Thiocyanates, sulfates.

  • Reduction: Amines, amides.

  • Substitution: Alkylated piperidines, amine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate is used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other bioactive compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used in the modification of biomolecules for research purposes.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: The compound is used in the chemical industry for the synthesis of various products, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanate group can react with nucleophiles in biological systems, leading to the formation of thiocarbamates, which can modulate enzyme activities and signaling pathways.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

  • Signal Transduction: It can affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

  • Isothiocyanates: Other isothiocyanates such as phenyl isothiocyanate and allyl isothiocyanate.

  • Piperidines: Other piperidine derivatives such as piperidine-1-carboxylate and piperidine-4-carboxylate.

Uniqueness: Tert-butyl 4-(isothiocyanatomethyl)piperidine-1-carboxylate is unique due to its specific structural features, which include the tert-butyl group and the isothiocyanate moiety. These features contribute to its distinct reactivity and biological activity compared to other similar compounds.

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Properties

CAS No.

273207-08-2

Molecular Formula

C12H20N2O2S

Molecular Weight

256.4

Purity

95

Origin of Product

United States

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